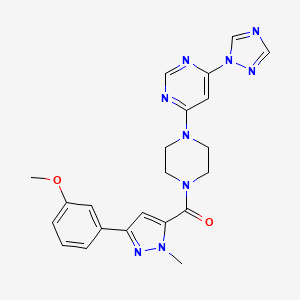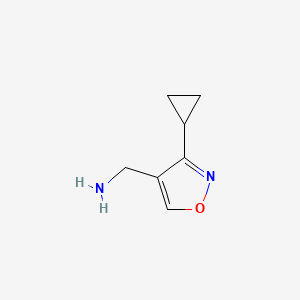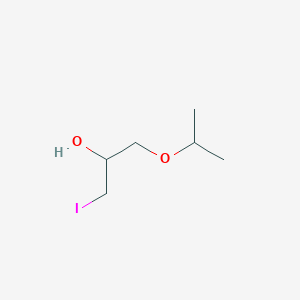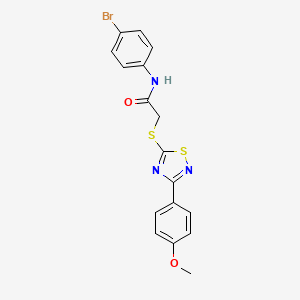![molecular formula C16H20N2O2 B2438641 [4-(1-Adamantyl)-2-nitrofenil]amina CAS No. 59974-48-0](/img/structure/B2438641.png)
[4-(1-Adamantyl)-2-nitrofenil]amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1-Adamantyl)-2-nitrophenyl]amine: is an organic compound featuring an adamantane moiety attached to a nitrophenyl group. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis . The nitrophenyl group introduces additional reactivity, allowing for various chemical transformations.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The adamantyl group enhances the stability and reactivity of catalysts used in organic synthesis.
Material Science: Used in the development of high-performance polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for antiviral and anticancer agents.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Coatings and Lubricants: The stability of the adamantyl group makes it useful in high-performance coatings and lubricants.
Mecanismo De Acción
Target of Action
Adamantane derivatives, which include [4-(1-adamantyl)-2-nitrophenyl]amine, have been found to exhibit diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to improve the lipophilicity and stability of drugs .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups attached to the adamantane core .
Biochemical Pathways
It’s worth noting that adamantane derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
The adamantyl group is known to have relatively good fat solubility, which can greatly increase the membrane permeability of a compound .
Result of Action
Adamantane derivatives have been associated with a wide range of biological activities, including antiviral, anti-parkinsonian, or anti-alzheimer properties .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an adamantyl halide reacts with a nitrophenyl amine under basic conditions . Another approach involves the reductive amination of a nitrophenyl ketone with an adamantyl amine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate hydrogenation steps in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Comparación Con Compuestos Similares
Amantadine: Known for its antiviral properties.
Rimantadine: Used in the treatment of influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: [4-(1-Adamantyl)-2-nitrophenyl]amine is unique due to the combination of the adamantyl and nitrophenyl groups, which confer both stability and reactivity . This dual functionality makes it versatile for various applications in chemistry, biology, and industry .
Propiedades
IUPAC Name |
4-(1-adamantyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBNOMJHSLYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)
![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)
![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2438565.png)


![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)

![2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2438572.png)

![N-cyclohexyl-2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B2438576.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)
